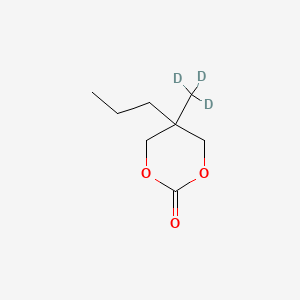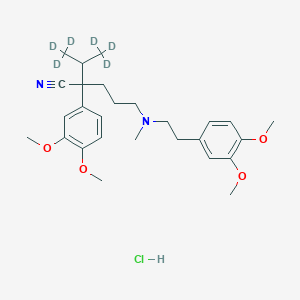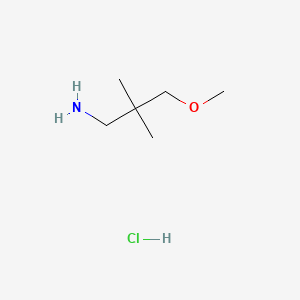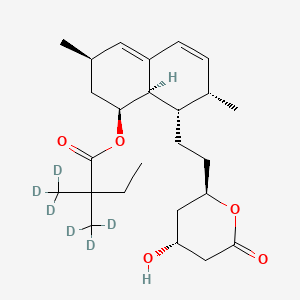
Losartan-d3 Carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Losartan-d3 Carboxylic Acid is a stable isotope labelled metabolite of Losartan . It is an antihypertensive drug, falling under the categories of enzyme inhibitors, cardiac drugs, and beta blockers . The molecular formula is C22 2H3 H18 Cl N6 O2 and the molecular weight is 439.91 .
Synthesis Analysis
An efficient and green synthetic route to losartan has been developed with an overall yield of 58.6% . The key step is the synthesis of the two key intermediates . The above route was successfully operated in at a pilot-plant operation .Molecular Structure Analysis
The molecular structure of Losartan-d3 Carboxylic Acid is given by the formula C22 2H3 H18 Cl N6 O2 . The InChI representation of the molecule isInChI=1S/C22H21ClN6O2/c1-2-3-8-18-24-20 (23)19 (22 (30)31)29 (18)13-14-9-11-15 (12-10-14)16-6-4-5-7-17 (16)21-25-27-28-26-21/h4-7,9-12H,2-3,8,13H2,1H3, (H,30,31) (H,25,26,27,28)/i1D3 .
Wissenschaftliche Forschungsanwendungen
Losartan is metabolized into a more active carboxylic acid derivative, E3174, which is pharmacologically more active than the parent compound. This biotransformation involves cytochrome P450 (CYP) enzymes, specifically CYP3A and CYP2C subfamilies (Stearns et al., 1995).
Some individuals exhibit minimal conversion of Losartan to its active metabolite, suggesting a rare deficit in drug metabolism. This observation is crucial for understanding interindividual variability in response to Losartan therapy (McCrea et al., 1999).
A sensitive and selective LC-MS/MS method has been developed for determining Losartan and Losartan Carboxylic Acid in human plasma, which is essential for pharmacokinetic research (Sharma et al., 2010).
The electrochemical degradation of Losartan, an emerging pharmaceutical pollutant, was studied, and the ability to mineralize Losartan and its carboxylic acid metabolite was demonstrated (Salazar et al., 2016).
The effects of phenobarbital on plasma profiles of Losartan and its active metabolite E‐3174 were investigated, highlighting the interactions between Losartan metabolism and other medications (Goldberg et al., 1996).
The CYP2C9 polymorphism plays a significant role in Losartan oxidation, suggesting genetic factors influence the efficacy and safety of Losartan therapy (Yasar et al., 2001).
Salvianolic acid B and tanshinone IIA from Danshen have different influences on the metabolism of Losartan, potentially affecting the pharmacokinetics of Losartan and its metabolite (Wang et al., 2016).
Eigenschaften
IUPAC Name |
5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O2/c1-2-3-8-18-24-20(23)19(22(30)31)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21/h4-7,9-12H,2-3,8,13H2,1H3,(H,30,31)(H,25,26,27,28)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUXAIYYDDCIRX-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662058 |
Source


|
| Record name | 2-(4,4,4-~2~H_3_)Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Losartan-d3 Carboxylic Acid | |
CAS RN |
1189729-40-5 |
Source


|
| Record name | 2-(4,4,4-~2~H_3_)Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide](/img/structure/B562265.png)



![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-5,6-diol](/img/structure/B562272.png)


![1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(azo)]bis-, diacetate](/img/structure/B562278.png)


